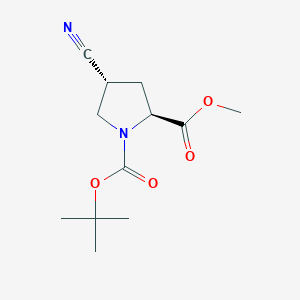

N-BOC-TRANS-4-CYANO-L-PROLINE METHYL ESTER

Description

Contextualizing N-Boc-trans-4-Cyano-L-Proline Methyl Ester within Proline Derivative Chemistry

Proline and its derivatives are a special class of amino acids due to the cyclic nature of their side chain, which imparts significant conformational rigidity to peptides and proteins. sigmaaldrich.comresearchgate.net The modification of the proline ring at various positions has become a powerful strategy in medicinal chemistry and materials science to fine-tune the biological activity and physical properties of molecules. sigmaaldrich.comchemicalbook.com

This compound belongs to the family of 4-substituted proline analogs. The "N-Boc" protecting group (tert-butoxycarbonyl) shields the nitrogen atom, preventing its unwanted reactivity during synthetic transformations, while the methyl ester protects the carboxylic acid. The key feature of this compound is the trans-cyano group at the 4-position of the pyrrolidine (B122466) ring. This nitrile functionality is a versatile chemical handle that can be transformed into a variety of other functional groups, such as amines, carboxylic acids, and tetrazoles, thereby providing access to a diverse range of novel proline derivatives.

The synthesis of this compound typically starts from the readily available and relatively inexpensive N-Boc-trans-4-hydroxy-L-proline methyl ester. researchgate.netbiorxiv.org The hydroxyl group is first converted into a good leaving group, such as a mesylate or tosylate, which is then displaced by a cyanide nucleophile in a stereospecific SN2 reaction. This ensures the retention of the desired trans stereochemistry. researchgate.net

Table 1: Key Synthetic Steps for this compound

| Step | Starting Material | Reagents | Product | Purpose |

| 1 | N-Boc-trans-4-hydroxy-L-proline methyl ester | Methanesulfonyl chloride (MsCl), Triethylamine (B128534) (Et3N) | N-Boc-trans-4-mesyloxy-L-proline methyl ester | Activation of the hydroxyl group |

| 2 | N-Boc-trans-4-mesyloxy-L-proline methyl ester | Potassium cyanide (KCN) | This compound | Nucleophilic substitution to introduce the cyano group |

Significance as a Chiral Building Block in Contemporary Organic Synthesis

The importance of this compound as a chiral building block lies in its ability to introduce a conformationally constrained, stereochemically defined unit into a larger molecule. The inherent chirality of the L-proline scaffold is preserved throughout its synthesis and subsequent transformations, making it an ideal starting material for the asymmetric synthesis of complex targets.

The cyano group is not merely a placeholder; it is a versatile functional group that can be elaborated into other moieties. For instance, the reduction of the nitrile can yield a primary amine, leading to the formation of 4-aminomethyl-proline derivatives. guidechem.com These derivatives can be used to construct novel peptide structures or to introduce basic centers in drug candidates to modulate their pharmacokinetic properties. rsc.org

Overview of Research Areas and Strategic Importance

The strategic importance of this compound extends across several areas of chemical research, most notably in drug discovery and the development of novel materials.

In medicinal chemistry , substituted prolines are integral components of many therapeutic agents. mdpi.com The rigid scaffold of proline helps to lock the molecule into a specific conformation that is optimal for binding to a biological target, such as an enzyme or a receptor. By using this compound, medicinal chemists can synthesize libraries of compounds with diverse functionalities at the 4-position, enabling a systematic exploration of the structure-activity relationship (SAR). For example, the conversion of the cyano group to other functionalities can lead to the development of novel protease inhibitors, antiviral agents, and anticancer drugs.

In the field of peptidomimetics , this building block is used to create synthetic peptides with enhanced stability and biological activity. nih.gov Natural peptides are often susceptible to degradation by proteases, which limits their therapeutic potential. By incorporating modified amino acids like 4-cyanoproline, researchers can design peptides that are more resistant to enzymatic cleavage while retaining or even improving their desired biological function.

The versatility of the cyano group also makes this compound valuable in the synthesis of novel amino acids . The transformation of the nitrile can lead to the creation of non-proteinogenic amino acids with unique side chains, which can then be incorporated into peptides or used as standalone bioactive molecules. guidechem.com

Table 2: Potential Applications of this compound in Different Research Areas

| Research Area | Application | Strategic Importance |

| Medicinal Chemistry | Synthesis of conformationally restricted drug candidates | Fine-tuning of binding affinity and pharmacokinetic properties |

| Peptidomimetics | Creation of protease-resistant peptide analogs | Enhancement of therapeutic potential of peptides |

| Novel Amino Acid Synthesis | Precursor for non-proteinogenic amino acids | Expansion of the chemical space for drug discovery and materials science |

| Asymmetric Catalysis | Ligand for asymmetric metal catalysts | Enantioselective synthesis of chiral molecules |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S,4R)-4-cyanopyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4/c1-12(2,3)18-11(16)14-7-8(6-13)5-9(14)10(15)17-4/h8-9H,5,7H2,1-4H3/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHLKJIQVORAVHE-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20592159 | |

| Record name | 1-tert-Butyl 2-methyl (2S,4R)-4-cyanopyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194163-91-2 | |

| Record name | 1-tert-Butyl 2-methyl (2S,4R)-4-cyanopyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N Boc Trans 4 Cyano L Proline Methyl Ester and Analogs

Chemo- and Regioselective Synthetic Routes

The synthesis of N-Boc-trans-4-cyano-L-proline methyl ester is a multi-step process that demands precise control over chemical reactions to ensure the desired stereochemistry and functional group placement. The primary and most established route begins with a readily available chiral precursor, 4-hydroxy-L-proline.

Transformation from 4-Hydroxy-L-Proline Derivatives

The transformation of 4-hydroxy-L-proline derivatives is a cornerstone in the synthesis of 4-substituted proline analogs. This pathway leverages the existing stereocenter of the starting material to build the target molecule. The initial steps typically involve the protection of the amine and the esterification of the carboxylic acid to prevent unwanted side reactions in subsequent steps. The key transformations involve the conversion of the C4-hydroxyl group into a nitrile.

A critical step in the synthesis is the oxidation of the secondary alcohol at the C4 position to a ketone. This creates the key intermediate, N-Boc-4-carbonyl-L-proline methyl ester (also known as N-Boc-4-oxo-L-proline methyl ester), which serves as the immediate precursor for the introduction of the cyano group. Several oxidation methods have been employed to achieve this transformation efficiently.

Biphasic oxidation is one effective method. For instance, the oxidation of N-Boc-trans-4-hydroxy-L-proline methyl ester can be carried out in a biphasic system to yield N-Boc-4-carbonyl-L-proline methyl ester in high yields, often around 94%. guidechem.com Another common and reliable method is the Swern oxidation, which is known for its mild conditions and high efficiency in converting alcohols to ketones or aldehydes. guidechem.com These methods are favored as they minimize side reactions and preserve the integrity of the protecting groups and the ester functionality.

| Oxidation Method | Reagents | Typical Yield | Reference |

|---|---|---|---|

| Biphasic Oxidation | Not specified | 94% | guidechem.com |

| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine (B128534) | Good yields | guidechem.com |

| PDC Oxidation | Pyridinium dichromate | Not specified | guidechem.com |

With the key carbonyl intermediate in hand, the next crucial step is the introduction of the nitrile group at the C4 position. This can be achieved through several strategies.

One strategy involves a two-step sequence starting from the N-Boc-trans-4-hydroxy-L-proline methyl ester. The hydroxyl group is first converted into a good leaving group, such as a mesylate, by reacting it with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine. The resulting mesylate then undergoes a nucleophilic substitution (SN2) reaction with a cyanide source, such as potassium cyanide (KCN), to introduce the nitrile group. This reaction proceeds with an inversion of stereochemistry at the C4 position.

Another powerful method for converting the carbonyl intermediate directly to the cyanated product is the Strecker synthesis. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.comorganic-chemistry.orgyoutube.com In a modified Strecker reaction, the ketone (N-Boc-4-carbonyl-L-proline methyl ester) can react with a cyanide source (like KCN) and an amine source to form an α-aminonitrile intermediate. Subsequent hydrolysis would typically yield an amino acid, but in this context, the focus is on the initial cyanation of the carbonyl group. A more direct approach is reductive cyanation, where the ketone is treated with a cyanide source (e.g., trimethylsilyl (B98337) cyanide) and a reducing agent. This process converts the carbonyl group into a cyano group, yielding the desired this compound.

| Starting Material | Strategy | Key Reagents | Intermediate |

|---|---|---|---|

| N-Boc-trans-4-hydroxy-L-proline methyl ester | Mesylation followed by SN2 | 1. MsCl, Et3N 2. KCN, DMSO | N-Boc-4-mesyloxy-L-proline methyl ester |

| N-Boc-4-carbonyl-L-proline methyl ester | Strecker-type reaction / Reductive Cyanation | KCN, NH4Cl or TMSCN, reducing agent | α-aminonitrile or direct product |

Approaches via Cyclization Reactions

While the transformation of existing proline rings is a common strategy, building the substituted pyrrolidine (B122466) ring from acyclic precursors via cyclization reactions represents a more convergent and versatile approach. These methods allow for the construction of diverse proline analogs.

One of the most powerful methods for synthesizing highly substituted prolines is the 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes. researchgate.netthieme-connect.dersc.org In this approach, an azomethine ylide is generated in situ from an imine derived from an amino acid ester. The subsequent [3+2] cycloaddition with a dipolarophile, such as an acrylate (B77674) or acrylonitrile, constructs the pyrrolidine ring with high stereocontrol. By choosing a dipolarophile containing a nitrile group, 4-cyanoproline derivatives can be synthesized directly.

Intramolecular cyclization reactions are another key strategy. For example, the amino-zinc-ene-enolate cyclization provides a powerful method for creating substituted prolines. mdpi.com This involves the intramolecular carbometallation of an N-homoallyl-α-amino ester to form a cyclic organozinc reagent, which can then be trapped with an electrophile. Radical cyclizations have also been employed, where an iminyl radical undergoes a 5-exo-trig cyclization to form the pyrrolidine ring. nsf.gov These advanced methods offer alternative pathways to the target molecule and its analogs, often with high degrees of stereoselectivity. mdpi.comnih.gov

Protecting Group Strategies and Optimization (with focus on Boc)

In the multi-step synthesis of complex molecules like this compound, the strategic use of protecting groups is essential. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. numberanalytics.comfishersci.co.ukbiointerfaceresearch.com

The efficiency of a synthetic route often depends on the careful planning of protection and deprotection steps to avoid unwanted side reactions and ensure high yields. nih.gov Factors such as steric hindrance, the basicity of the amine, and solvent effects can influence the efficiency of the Boc protection step. numberanalytics.com

Boc Protection and Deprotection Protocols in Multi-step Syntheses

Boc Protection: The introduction of the Boc group onto the secondary amine of proline or its derivatives is typically achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc anhydride, Boc₂O) in the presence of a base. fishersci.co.ukorgsyn.org Common bases include triethylamine (TEA) or 4-dimethylaminopyridine (B28879) (DMAP), and the reaction is often carried out in solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). fishersci.co.uk The conditions are generally mild, proceeding at room temperature to achieve high yields. fishersci.co.uk

Boc Deprotection: The removal of the Boc group is a critical step, often performed towards the end of a synthetic sequence or to unmask the amine for further functionalization. This is typically accomplished by treatment with a strong acid. fishersci.co.ukorgsyn.org Trifluoroacetic acid (TFA), often in a solvent like DCM, is a common reagent for this purpose. orgsyn.org Another frequently used method is treatment with hydrochloric acid (HCl) in an organic solvent such as methanol (B129727) or dioxane. orgsyn.org While effective, care must be taken as acidic conditions can sometimes lead to side products, necessitating careful optimization of the reaction conditions. orgsyn.org

| Process | Common Reagents | Typical Solvents | Key Considerations |

|---|---|---|---|

| Protection | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA) or DMAP | Dichloromethane (DCM), Tetrahydrofuran (THF) | Mild conditions, high yields. fishersci.co.uk |

| Deprotection | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | Dichloromethane (DCM), Dioxane, Methanol | Acid-labile substrates may be affected; potential for side products. fishersci.co.ukorgsyn.org |

Impact of Protecting Groups on Reaction Outcomes

In the multi-step synthesis of complex molecules like this compound, the use of protecting groups is crucial for achieving chemoselectivity. neliti.com A protecting group temporarily masks a reactive functional group, preventing it from participating in a chemical reaction while another part of the molecule is being modified. neliti.comwiley-vch.de The choice of a protecting group can significantly influence the outcome of a reaction, affecting yields, stereochemistry, and the formation of byproducts.

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the amine functionality in amino acid synthesis, including that of proline derivatives. researchgate.net Its popularity stems from its stability under a variety of reaction conditions, including those that are basic, oxidative, and catalytic hydrogenation. researchgate.net However, the Boc group is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), which allows for its selective removal without affecting other acid-labile groups. wiley-vch.deresearchgate.net This orthogonality is a key consideration in synthetic strategy. neliti.comuchicago.edu

The impact of the Boc group on reaction outcomes can be observed in several ways:

Stereochemical Control: The bulky nature of the Boc group can influence the stereochemical course of reactions at adjacent centers by directing incoming reagents to the less sterically hindered face of the molecule.

Reactivity Modulation: By protecting the nitrogen atom of the proline ring, the Boc group deactivates it towards undesired side reactions, such as acylation or alkylation, that could compete with the desired transformation.

Solubility: The presence of the Boc group can enhance the solubility of amino acid intermediates in organic solvents, facilitating homogeneous reaction conditions and subsequent purification.

The selection of a protecting group is a critical tactical decision in a synthetic plan. uchicago.edu An ideal protecting group should be introduced efficiently, be stable to the reaction conditions of subsequent steps, and be removed selectively in high yield. uchicago.edu For instance, in the synthesis of proline analogs, the Boc group's acid lability contrasts with the base lability of the fluorenylmethyloxycarbonyl (Fmoc) group, allowing for orthogonal protection strategies where one group can be removed without affecting the other. neliti.com

The following table provides a comparative overview of common amine protecting groups used in peptide and amino acid synthesis:

| Protecting Group | Abbreviation | Cleavage Conditions | Stability |

| tert-butoxycarbonyl | Boc | Acidic (e.g., TFA) | Basic, oxidative, hydrogenation |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., piperidine) | Acidic |

| Benzyloxycarbonyl | Cbz or Z | Catalytic hydrogenation, strong acid | Mild acid, base |

| Allyloxycarbonyl | Alloc | Palladium catalysis | Acidic, basic |

This strategic use of protecting groups is fundamental to the successful synthesis of complex and highly functionalized molecules like this compound and its analogs.

Large-Scale Synthesis and Process Optimization

The transition from laboratory-scale synthesis to large-scale industrial production presents numerous challenges, including cost-effectiveness, safety, and environmental impact. For this compound, the development of robust and scalable synthetic routes is essential for its potential applications in pharmaceutical development and other areas.

An efficient and scalable protocol for the synthesis of this compound and its analogs often begins with readily available and inexpensive starting materials, such as 4-hydroxy-L-proline. bohrium.comresearchgate.net The optimization of each synthetic step is critical to maximize yields and minimize the formation of impurities. bohrium.com

Key features of a scalable synthesis include:

Telescoping Reactions: Combining multiple reaction steps into a single pot without isolating intermediates can significantly reduce processing time, solvent waste, and material losses.

Use of Cost-Effective Reagents: Replacing expensive or hazardous reagents with cheaper and safer alternatives is a primary concern for large-scale production.

Robust Reaction Conditions: The process should be tolerant of minor fluctuations in temperature, concentration, and reaction time to ensure reproducibility on a large scale.

For example, a scalable synthesis of a related compound, N-Boc-trans-4-methyl-L-prolinol, was developed using 4-hydroxy-L-proline as the starting material, with each step optimized to overcome challenges faced in previous methods. bohrium.com Similarly, a large-scale synthesis of N-Boc-4-Fluoro-L-Proline was achieved from N-Boc-4-hydroxy-L-Proline methyl ester, highlighting the importance of process optimization for producing proline derivatives on a kilogram scale. researchgate.net

The following table outlines a hypothetical scalable synthetic approach for a proline derivative, emphasizing key optimization parameters:

| Step | Transformation | Starting Material | Key Optimization Parameters |

| 1 | Esterification | 4-hydroxy-L-proline | Use of a common solvent, high conversion |

| 2 | Boc Protection | 4-hydroxy-L-proline methyl ester | High-yielding conditions, minimal byproducts |

| 3 | Functional Group Interconversion | N-Boc-4-hydroxy-L-proline methyl ester | Stereoselective reaction, efficient purification |

Column chromatography, while a powerful tool for purification in the laboratory, is often impractical and costly for large-scale industrial production due to the large volumes of solvents and stationary phase required. Therefore, the development of chromatography-free purification methods is a significant goal in process optimization. researchgate.net

Common chromatography-free purification techniques include:

Crystallization: This is one of the most effective methods for purifying solid compounds on a large scale. The process involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool, leading to the formation of pure crystals.

Distillation: For liquid compounds, distillation can be an effective purification method, separating components based on differences in their boiling points.

Extraction: Liquid-liquid extraction, often involving acid-base washes, can be used to selectively remove impurities from a reaction mixture. For instance, an acid-base purification technique can be employed to achieve excellent purity of the final product. researchgate.net

Precipitation: In some cases, the desired product can be selectively precipitated from a solution by adding a solvent in which it is insoluble, leaving impurities behind in the solution.

The successful implementation of these methods can lead to a more sustainable and economically viable manufacturing process for this compound and its analogs, achieving high purity (>99% by HPLC) without the need for chromatographic separation. bohrium.comresearchgate.net

Stereochemical Control and Diastereoselectivity in the Synthesis of N Boc Trans 4 Cyano L Proline Methyl Ester and Its Epimers

Diastereoselective Alkylation Strategies for Pyrrolidine (B122466) Derivatives

Diastereoselective alkylation of proline enolates is a powerful method for introducing substituents at the α-carbon. The stereochemical outcome of these reactions is governed by a variety of factors, leading to the preferential formation of one diastereomer over another.

The diastereoselectivity of the alkylation of substituted L-proline esters is highly dependent on several key factors, including the nature of the N-protecting group, the type of alkylating reagent used, and the steric bulk of the ester group. nih.gov Research into the alkylation of enolates derived from N-Boc and N-benzoyl-(2S,4R)-4-tert-butyldiphenylsilyloxyproline methyl ester has shown that these elements work in concert to control the facial selectivity of the reaction. nih.gov

N-Protecting Group: The N-protecting group influences the conformation of the pyrrolidine ring and the enolate intermediate, thereby directing the approach of the electrophile. Different protecting groups, such as Boc (tert-butoxycarbonyl) versus benzoyl, can lead to different diastereomeric ratios in the final product. nih.gov

Alkylating Reagent: The choice of the alkylating reagent also plays a critical role in determining the stereochemical outcome of the reaction. nih.gov

Ester Group: The steric hindrance of the ester group can significantly enhance selectivity. For instance, replacing a methyl ester with a more sterically demanding menthyl ester in the alkylation of N-Boc-4-tert-butyldimethylsilyloxyproline esters has been shown to improve diastereoselectivity. nih.gov This suggests that the bulkiness of the ester, rather than the specific absolute configuration of a chiral auxiliary, is crucial for improving selectivity. nih.gov

| Factor | Influence on Diastereoselectivity | Example/Observation |

|---|---|---|

| N-Protecting Group | Affects the conformation of the enolate and directs the incoming electrophile. | Different outcomes observed between N-Boc and N-benzoyl protected prolines. nih.gov |

| Alkylating Reagent | The structure and reactivity of the electrophile influence the transition state geometry. | Diastereoselectivity is dependent on the specific alkylating reagent used. nih.gov |

| Ester Group | Steric bulk can shield one face of the enolate, enhancing selectivity. | Using a menthyl ester instead of a methyl ester improved diastereoselectivity. nih.gov |

The substituent at the 4-position of the proline ring exerts a significant influence on the stereochemical course of enolate alkylations. This is due to both steric and stereoelectronic effects that affect the puckering of the pyrrolidine ring and the preferred conformation of the enolate.

O-protected 4-hydroxyprolines: In enolates derived from O-protected 4-hydroxyprolines, such as N-Boc-(2S,4R)-4-tert-butyldiphenylsilyloxyproline methyl ester, the bulky silyloxy group at the 4-position sterically directs the incoming electrophile to the face opposite the protecting group. nih.gov This steric hindrance is a dominant factor in achieving high diastereoselectivity.

4-Fluoroprolines: Fluorine substitution at the 4-position introduces strong stereoelectronic effects. nih.gov The highly electronegative fluorine atom can influence the ring pucker (exo vs. endo), which in turn stabilizes either the trans or cis amide bond conformation, respectively. nih.gov In the context of enolate alkylation, these stereoelectronic effects would alter the geometry and reactivity of the enolate intermediate, thereby influencing the facial selectivity of the alkylation process. The precise outcome would depend on the preferred ring conformation induced by the fluorine atom in the transition state.

Control of cis and trans Stereochemistry at the 4-Position

Achieving the desired cis or trans stereochemistry at the 4-position, as required for N-Boc-trans-4-cyano-L-proline methyl ester or its cis epimer, typically involves stereospecific transformations starting from readily available precursors like 4-hydroxy-L-proline.

A powerful and practical approach for generating diverse 4-substituted prolines involves the use of commercially available Fmoc-4R-Hydroxyproline (4R-Hyp) as a starting material. acs.orgnih.gov This method allows for the stereospecific conversion of the hydroxyl group into a wide array of other functionalities with either retention (4R) or inversion (4S) of stereochemistry. acs.orgnih.gov Key reactions that enable this control include:

Mitsunobu Reaction: This reaction is widely used to achieve inversion of stereochemistry at a chiral center. For example, reacting 4R-Hyp with a suitable nucleophile under Mitsunobu conditions (e.g., triphenylphosphine (B44618) and diethyl azodicarboxylate) leads to the formation of a 4S-substituted proline derivative. acs.orgnih.gov

Substitution Reactions: The hydroxyl group can be converted into a good leaving group, such as a sulfonate (e.g., tosylate or mesylate). Subsequent nucleophilic substitution (SN2) with a desired nucleophile, like cyanide, proceeds with a complete inversion of configuration. nih.gov

These stereospecific reactions allow for the predictable synthesis of either cis or trans isomers depending on the chosen starting material and reaction pathway. acs.orgnih.gov

The synthesis of cis- and trans-N-Boc-4-cyano-L-proline methyl ester is achieved from the corresponding diastereomers of N-Boc-4-hydroxy-L-proline methyl ester. The readily available starting material is trans-4-hydroxy-L-proline.

Synthesis of the trans Isomer:

Start with N-Boc-trans-4-hydroxy-L-proline methyl ester (derived from trans-4-hydroxy-L-proline).

Convert the hydroxyl group at the 4-position into a good leaving group (e.g., tosylate or mesylate).

Displace the leaving group with a cyanide source (e.g., sodium cyanide) via an SN2 reaction. This reaction proceeds with inversion of stereochemistry, converting the trans-hydroxy precursor into the cis-cyano product, yielding N-Boc-cis-4-cyano-L-proline methyl ester .

Synthesis of the cis Isomer (leading to the trans-cyano product):

To obtain the target trans-cyano compound, one must start with the cis-hydroxyproline derivative.

N-Boc-cis-4-hydroxy-L-proline methyl ester can be synthesized from N-Boc-trans-4-hydroxy-L-proline methyl ester via an oxidation-reduction sequence or a Mitsunobu reaction with subsequent hydrolysis to invert the stereocenter.

Once the N-Boc-cis-4-hydroxy-L-proline methyl ester is obtained, the same two-step procedure of forming a leaving group and displacing it with cyanide is followed. The SN2 reaction inverts the cis-hydroxy stereocenter to the trans-cyano stereocenter, yielding This compound .

| Starting Material | Key Transformation | Stereochemical Outcome | Final Product |

|---|---|---|---|

| N-Boc-trans -4-hydroxy-L-proline methyl ester | 1. Activation of OH (e.g., tosylation) 2. SN2 displacement with CN- | Inversion at C4 | N-Boc-cis -4-cyano-L-proline methyl ester |

| N-Boc-cis -4-hydroxy-L-proline methyl ester | 1. Activation of OH (e.g., tosylation) 2. SN2 displacement with CN- | Inversion at C4 | N-Boc-trans -4-cyano-L-proline methyl ester |

Chiral Purity and Enantioselective Synthesis Considerations

Throughout the multi-step synthesis of this compound, maintaining the chiral integrity of the L-proline core is paramount. The C2 stereocenter must remain in the (S)-configuration. Alkylation of amino acids without causing racemization is a critical challenge, and strategies often rely on the principle of self-reproduction of chirality. acs.org

Enantioselective synthesis strategies aim to construct the chiral pyrrolidine ring from achiral precursors, often using chiral catalysts or auxiliaries. researchgate.net For instance, catalytic enantioselective preparation of 4-substituted proline scaffolds can be achieved through methods like phase-transfer catalysis using a chiral catalyst. nih.gov Chiral proline itself is often used as a simple and effective organocatalyst in various asymmetric reactions due to its ability to form chiral enamine and iminium intermediates. libretexts.org

The enantiomeric purity of the final product and intermediates is typically assessed using analytical techniques capable of separating enantiomers. Chiral Gas Chromatography (GC) is a sensitive method for this purpose. sigmaaldrich.com The proline derivative is first subjected to a two-step derivatization process (e.g., methylation followed by acetylation) to make it volatile for GC analysis. sigmaaldrich.com This process does not cause racemization and allows for the successful separation and quantification of the D and L enantiomers on a chiral column. sigmaaldrich.com

Derivatization and Functionalization Strategies Employing N Boc Trans 4 Cyano L Proline Methyl Ester

Synthesis of Novel Proline Analogs

The chemical architecture of N-Boc-trans-4-cyano-L-proline methyl ester makes it an excellent starting point for the synthesis of a diverse array of proline analogs. The nitrile functionality, in particular, serves as a versatile handle for introducing additional chemical diversity.

Introduction of Additional Functional Groups

The cyano group of this compound can be chemically transformed into a variety of other functional groups, paving the way for a wide range of proline derivatives. For instance, the reduction of the nitrile can yield an aminomethyl group, while hydrolysis can convert it into a carboxylic acid or an amide. These transformations allow for the introduction of new reactive sites for further chemical modifications, such as peptide coupling or the attachment of reporter molecules.

One notable application involves the conversion of a related cyanomethyl derivative to a constrained analog of L-homoglutamic acid through alkaline hydrolysis. Furthermore, hydrogenation of this cyanomethyl derivative using a platinum oxide catalyst has been shown to produce a novel trans-4-aminoethyl-L-proline derivative, which is a conformationally constrained analog of lysine (B10760008) guidechem.com.

Creation of Conformationally Constrained Scaffolds (e.g., cyclopropane-modified proline analogs)

Conformationally constrained amino acids are of significant interest in medicinal chemistry and peptide design as they can impart specific secondary structures to peptides and improve their biological activity and stability. While direct synthesis of cyclopropane-modified proline analogs from this compound is not extensively documented in readily available literature, the synthesis of such scaffolds often proceeds through precursors that are closely related.

For example, the synthesis of Boc-protected derivatives of 5-azaspiro[2.4]heptane-6-carboxylic acid, a cyclopropane-modified proline analog, has been achieved starting from (2S,4R)-4-hydroxy-L-proline. This process involves the conversion to an intermediate, N-BOC-4-carbonyl-L-proline methyl ester, which then undergoes a Wittig reaction to introduce a double bond that is subsequently cyclopropanated guidechem.com. The strategic placement of a cyano group in this compound offers potential alternative routes to such constrained systems, for instance, through reactions involving the activation of the C-H bond adjacent to the nitrile.

Preparation of Bioactive Molecule Precursors

The derivatization of this compound provides access to a multitude of precursors for bioactive molecules, particularly in the realm of drug discovery and development.

Scaffold Modification for Lead Compound Development

The proline scaffold is a common motif in many biologically active compounds. The ability to functionalize the 4-position of the proline ring, as facilitated by the cyano group in this compound, is a powerful tool for medicinal chemists. By modifying this position, researchers can fine-tune the pharmacological properties of a lead compound, such as its binding affinity, selectivity, and pharmacokinetic profile.

For instance, the precursor N-BOC-4-carbonyl-L-proline methyl ester is a key intermediate in the synthesis of the inhibitor MRTX1133. This synthesis involves a series of transformations including oxidation, reduction, and deoxyfluorination to introduce a fluorine atom at the 4-position guidechem.com. The versatility of the cyano group in this compound suggests its potential as a precursor for a similar range of modifications, enabling the exploration of a broader chemical space in the development of new therapeutic agents.

Development of Proline Template Amino Acids (PTAA)

Proline Template Amino Acids (PTAA) are conformationally restricted analogs of natural amino acids that are used in protein engineering and de novo protein design to enforce specific structural motifs. The synthesis of these templates often relies on the derivatization of proline at the 4-position.

Applications in Advanced Organic Synthesis

Utilization as a Key Chiral Building Block in Complex Molecule Synthesis

The unique conformational constraints of the proline ring, combined with the stereochemistry at the α-carbon, make 4-substituted proline derivatives like N-BOC-trans-4-cyano-L-proline methyl ester powerful tools for asymmetric synthesis. nih.govthieme.de These non-natural amino acids serve as versatile chiral building blocks, enabling chemists to introduce specific stereocenters into larger molecules with a high degree of control. nih.gov The substituent at the C4 position can be strategically varied to influence the molecule's final shape and biological activity. thieme.de The N-BOC protecting group and the methyl ester are crucial for directing reactivity and ensuring compatibility with various reaction conditions common in multi-step syntheses.

While direct synthesis of a specific natural product using this compound is not prominently documented in the provided search results, the broader class of 4-substituted N-BOC-proline esters is fundamental to this area. Chemists synthesize a wide array of these derivatives to serve as key fragments for natural product synthesis. For instance, N-Boc-trans-4-hydroxy-L-proline, a close structural relative and potential precursor, is a common starting material. ias.ac.in The hydroxyl group can be converted into various other functionalities, including a cyano group, through established chemical transformations. These proline analogs are incorporated into complex structures to mimic or alter the activity of natural products, leading to the development of novel therapeutic agents and biological probes. The ability to introduce functionalities like fluorine or arylmethyl groups at the 4-position allows for the synthesis of diverse proline derivatives, which are important for studying biological processes ranging from ion-gating to the structural integrity of skin. thieme.denih.gov

A significant application of proline derivatives is in the total synthesis of antiviral drugs. A prominent example is nirmatrelvir (B3392351), the active component in the COVID-19 therapeutic Paxlovid. rsc.orgnih.gov While nirmatrelvir itself contains a complex bicyclic proline analog, the synthetic strategies often start from simpler, commercially available proline derivatives like N-Boc-trans-4-hydroxy-L-proline. ias.ac.in

In one reported synthesis, N-Boc-trans-4-hydroxy-L-proline benzyl (B1604629) ester is converted in four steps to a key bicyclic amino acid fragment. ias.ac.in Another sustainable synthesis of nirmatrelvir starts with a commercially available N-Boc protected methyl ester, which is converted to a primary amide and then dehydrated to form a nitrile, a key functional group in the final drug. nih.govresearchgate.net This nitrile-containing intermediate is then elaborated through several steps, including peptide couplings, to yield nirmatrelvir. nih.gov The gem-dimethyl cyclopropyl (B3062369) proline moiety, a key feature of nirmatrelvir, is known to increase the potency of protease inhibitors. ias.ac.innih.gov These synthetic routes highlight how functionalized proline esters are critical starting materials for constructing the complex chiral architecture of modern pharmaceuticals. ias.ac.inrsc.orgnih.gov

Table 1: Key Intermediates in Nirmatrelvir Synthesis Derived from Proline

| Starting Material/Intermediate | Role in Synthesis |

| N-Boc-trans-4-hydroxy-L-proline ester | Precursor for creating the core bicyclic proline structure. ias.ac.in |

| N-Boc-protected proline methyl ester amide | Converted to a nitrile, a crucial functional group for the drug's mechanism. nih.gov |

| Bicyclic dimethylcyclopropyl amino acid fragment | The core chiral scaffold that provides structural rigidity and enhances potency. ias.ac.innih.gov |

| Aminonitrile fragment | A key building block for a crucial peptide bond-forming step in the synthesis. nih.gov |

Role in Peptide Chemistry

The incorporation of proline and its derivatives into peptide chains has profound effects on their structure and function. The cyclic nature of the proline side chain introduces significant conformational rigidity, which is a powerful tool in peptide design.

N-BOC protected amino acids are the cornerstone of Boc-based Solid-Phase Peptide Synthesis (SPPS). This compound, and more commonly its corresponding carboxylic acid, are designed for seamless integration into this methodology. The BOC group protects the nitrogen terminus during the coupling of the amino acid's carboxyl group to the growing peptide chain. This protecting group is stable under the coupling conditions but can be readily removed with a mild acid, such as trifluoroacetic acid (TFA), to allow the next amino acid to be added. The methyl ester of the title compound would typically be hydrolyzed to the free carboxylic acid to be used in standard SPPS protocols. Related compounds like N-Boc-trans-4-hydroxy-L-proline methyl ester are explicitly noted for their suitability in Boc solid-phase peptide synthesis. sigmaaldrich.com The ability to synthesize diverse 4-substituted prolines and incorporate them into peptides allows for the creation of novel peptide structures with tailored properties. nih.gov

The pyrrolidine (B122466) ring of proline restricts the phi (Φ) torsion angle of the peptide backbone to approximately -60°, significantly limiting its conformational freedom. This inherent rigidity makes proline a potent "helix breaker" and a strong promoter of β-turns in peptide secondary structures. nih.gov The presence of a proline residue often forces a "kink" or turn in the peptide chain, which is critical for the correct folding and biological activity of many proteins and peptides. nih.gov

Substituents at the 4-position of the proline ring can further influence this turn-inducing property. By altering the stereoelectronics and steric bulk at this position, chemists can fine-tune the conformational preferences of the peptide backbone. This strategy is used to stabilize specific secondary structures, enhance protein stability, or modulate the binding affinity of a peptide to its target receptor. nih.gov

Catalytic Applications (e.g., immobilized proline derivatives)

Proline and its derivatives have emerged as highly effective organocatalysts, particularly for asymmetric reactions. The bifunctional nature of proline, containing both a secondary amine and a carboxylic acid, allows it to act as both a Lewis base and a Brønsted acid, facilitating a variety of chemical transformations.

While specific catalytic applications for this compound are not detailed, related proline derivatives are widely used. For example, trans-4-hydroxy-L-proline has been shown to be a superior ligand to L-proline in certain copper-catalyzed coupling reactions. organic-chemistry.org Proline derivatives have been successfully employed as catalysts in Michael additions and aldol (B89426) reactions. organic-chemistry.org To improve catalyst recovery and reusability, a major focus of green chemistry, these proline derivatives are often immobilized on solid supports. This heterogenization allows for the catalyst to be easily separated from the reaction mixture by simple filtration, streamlining the purification process and reducing waste. The development of immobilized proline catalysts is an active area of research, aiming to combine the high stereoselectivity of organocatalysis with the practical advantages of heterogeneous catalysis.

Role in Medicinal Chemistry and Drug Discovery

Development of Pharmaceutical Intermediates and Drug Precursors

The strategic importance of N-BOC-TRANS-4-CYANO-L-PROLINE METHYL ESTER is profoundly evident in its application as a precursor for a variety of pharmaceutical intermediates. Its chemical architecture allows for precise modifications, leading to the synthesis of targeted therapeutic agents.

Precursors for Fluoro-proline Derivatives in Drug Design

Fluorinated proline derivatives are highly sought after in drug design due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered electronic properties. This compound can serve as a valuable precursor for the synthesis of these fluoro-proline derivatives. The cyano group can be chemically transformed into other functional groups, or the proline ring can be further modified to introduce fluorine atoms. The ability to generate a library of fluorinated proline analogs from a common starting material is a significant advantage in the iterative process of drug optimization.

Scaffold for Design of Bioactive Molecules

The rigid, cyclic structure of the proline ring in this compound makes it an excellent scaffold for the design and synthesis of novel bioactive molecules. This inherent conformational constraint is a desirable feature in medicinal chemistry for controlling the spatial arrangement of pharmacophoric groups.

Applications in Protein Engineering and De Novo Protein Design

In the fields of protein engineering and de novo protein design, the incorporation of non-natural amino acids with constrained conformations is a powerful tool for creating proteins with novel structures and functions. Proline analogs, by virtue of their rigid pyrrolidine (B122466) ring, can induce specific turns and folds in peptide chains. The 4-cyano substituent of this compound introduces an additional element of structural diversity and a potential site for further chemical modification, making it a valuable building block for designing synthetic proteins with tailored properties.

Constrained Amino Acid Analogs in Drug Development

The development of conformationally constrained amino acid analogs is a key strategy in drug development to improve the potency, selectivity, and metabolic stability of peptide-based drugs. nih.gov By restricting the conformational freedom of a peptide, it is possible to lock it into its bioactive conformation, thereby enhancing its interaction with its biological target. nih.gov this compound serves as a template for creating such constrained analogs. For instance, it can be used to synthesize constrained versions of amino acids like lysine (B10760008) and homoglutamic acid, which can then be incorporated into peptides to enhance their therapeutic properties.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of N-BOC-trans-4-cyano-L-proline methyl ester. Due to the restricted rotation around the tertiary amide (urethane) bond of the N-BOC group, the compound typically exists as a mixture of two slowly interconverting rotational isomers (rotamers), often referred to as cis and trans conformers. This phenomenon results in the doubling of many signals in both ¹H and ¹³C NMR spectra, providing a distinctive signature for N-protected proline derivatives.

The ¹H NMR spectrum provides detailed information about the proton environment, stereochemistry, and the ratio of the two major amide rotamers. The trans configuration of the substituents at the C2 (methoxycarbonyl) and C4 (cyano) positions of the pyrrolidine (B122466) ring is confirmed through the analysis of proton-proton coupling constants (J-couplings).

Key features in the ¹H NMR spectrum include:

Proline Ring Protons: The protons on the pyrrolidine ring (Hα, Hβ, Hγ, Hδ) appear as complex multiplets. The α-proton (H2) typically resonates around 4.3-4.5 ppm. The chemical shift and multiplicity of the γ-proton (H4) are significantly influenced by the electron-withdrawing cyano group, causing a downfield shift compared to its hydroxyl analog.

BOC Group: The nine protons of the tert-butyl group give rise to a sharp singlet (or two closely spaced singlets for the rotamers) around 1.4-1.5 ppm.

Methyl Ester Group: A singlet corresponding to the three methyl protons of the ester group is observed around 3.7-3.8 ppm.

Rotamer Identification: The presence of two distinct sets of signals for the proline ring protons and, in some cases, the ester and BOC groups, confirms the presence of rotamers. The relative integration of these signal sets allows for the quantification of the rotameric population, which is often solvent and temperature-dependent. For N-Boc prolinates, the cis and trans amide conformers can exist in significant populations. csic.es

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound Note: Data is estimated based on analogous N-Boc-proline derivatives. The presence of rotamers will cause signal doubling.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H2 (α-H) | 4.3 – 4.5 | dd |

| H3 | 2.2 – 2.5 | m |

| H4 (γ-H) | 3.2 – 3.5 | m |

| H5 | 3.5 – 3.8 | m |

| -OCH₃ | ~3.75 | s |

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom produces a distinct signal, and like the proton spectrum, signals are often doubled due to the presence of rotamers. mdpi.com

Expected chemical shifts in the ¹³C NMR spectrum are:

Nitrile Carbon: A characteristic signal for the cyano group carbon appears in the 110-120 ppm range. numberanalytics.comoregonstate.edu

Carbonyl Carbons: The ester carbonyl carbon resonates around 170-173 ppm, while the urethane (B1682113) carbonyl of the BOC group is found further upfield at approximately 153-155 ppm. researchgate.net

Pyrrolidine Ring Carbons: The carbons of the proline ring (C2, C3, C4, C5) appear between 30 and 60 ppm.

BOC Group Carbons: The quaternary carbon of the BOC group gives a signal around 80-81 ppm, and the methyl carbons appear near 28 ppm.

2D NMR techniques are crucial for definitive assignment of all proton and carbon signals, especially given the complexity introduced by signal doubling. numberanalytics.comnih.govomicsonline.org

COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, allowing for the mapping of the proton connectivity within the pyrrolidine ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of each carbon signal based on its attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds. This is particularly useful for identifying quaternary carbons and confirming the connectivity between the BOC group, the methyl ester, and the proline ring.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound Note: Data is estimated based on analogous N-Boc-proline derivatives and general chemical shift ranges. The presence of rotamers will cause signal doubling.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Ester) | 170 – 173 |

| C=O (Boc) | 153 – 155 |

| -C≡N | 115 – 120 |

| -C (CH₃)₃ | 80 – 81 |

| C2 (α-C) | 58 – 60 |

| C5 | 46 – 48 |

| C3 | 35 – 38 |

| C4 | 29 – 32 |

| -C (CH₃)₃ | ~28.3 |

Vibrational Spectroscopy (IR) for Functional Group Identification and Hydrogen Bonding Studies

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule. The IR spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

The most diagnostic absorption bands for this compound are:

Nitrile (C≡N) Stretch: A sharp, medium-intensity absorption band is expected in the region of 2260–2240 cm⁻¹. This peak is a highly characteristic and unambiguous indicator of the cyano group. spectroscopyonline.com

Carbonyl (C=O) Stretches: Two distinct carbonyl absorptions are anticipated. The ester carbonyl stretch typically appears at a higher frequency, around 1750–1735 cm⁻¹. The urethane carbonyl of the BOC group absorbs at a lower frequency, generally in the 1700–1680 cm⁻¹ range. researchgate.net

C-H Stretches: Absorptions corresponding to sp³ C-H stretching from the proline ring, methyl ester, and BOC group are found in the 3000–2850 cm⁻¹ region.

C-O and C-N Stretches: Bands in the fingerprint region (1300–1000 cm⁻¹) corresponding to C-O stretching of the ester and urethane groups, as well as C-N stretching of the pyrrolidine ring and urethane, further confirm the molecular structure.

This technique is primarily used for structural confirmation and to quickly monitor the progress of reactions, for instance, by observing the appearance of the nitrile peak during synthesis from a precursor.

Chiroptical Spectroscopy (CD) for Conformational Analysis and Absolute Configuration

For proline derivatives, the CD spectrum is often dominated by electronic transitions within the amide chromophore of the N-BOC group. Proline-containing peptides and derivatives are known to adopt conformations resembling a polyproline II (PPII) helix, which gives rise to a characteristic CD signature. researchgate.netnih.gov This signature typically includes:

A strong negative band near 200-205 nm.

A weak positive band near 215-225 nm. umich.eduscispace.com

The precise position and intensity of these bands are influenced by the substituents on the proline ring. The introduction of the cyano group at the C4 position can perturb the electronic transitions and may alter the conformational equilibrium of the pyrrolidine ring, leading to a modified CD spectrum compared to unsubstituted N-Boc-L-proline. As such, CD spectroscopy serves as a sensitive probe for the absolute configuration (L-proline) and the preferred solution-state conformation of the molecule. researchgate.netrsc.org

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for determining the chemical and stereochemical purity of this compound.

HPLC is the primary technique for assessing the purity of the final compound and for monitoring the conversion of starting materials during synthesis. More critically, chiral HPLC is employed to determine the diastereomeric purity of the product. nih.gov The synthesis of the trans isomer can sometimes be contaminated with the corresponding cis diastereomer.

To resolve these diastereomers, a chiral stationary phase (CSP) is used. Polysaccharide-based columns, such as Chiralpak® or Chiralcel®, are highly effective for separating stereoisomers of proline derivatives. researchgate.netresearchgate.net

Method: A typical method involves using a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar alcohol (e.g., isopropanol (B130326) or ethanol). nih.gov

Detection: The separated isomers are detected using a UV detector, as the ester and urethane groups possess UV absorbance.

Quantification: By separating the trans and cis diastereomers into distinct peaks, their relative areas can be integrated to calculate the diastereomeric ratio (d.r.) and assess the stereoselectivity of the synthetic process.

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a fundamental and widely employed analytical technique in synthetic organic chemistry for monitoring the progress of chemical reactions. Its application is crucial in the synthesis of this compound, allowing for a rapid and efficient assessment of the conversion of starting materials to products. This qualitative technique provides valuable insights into the reaction's status, helping to determine the optimal reaction time, ensure the consumption of the starting material, and identify the formation of the desired product and any potential byproducts.

In the context of synthesizing this compound, TLC is typically used to monitor the conversion of its precursor, N-Boc-trans-4-hydroxy-L-proline methyl ester. The progress of this transformation, which involves the substitution of a hydroxyl group with a cyano group, can be effectively visualized on a TLC plate due to the differing polarities of the reactant and the product.

The general procedure for TLC monitoring involves spotting a small aliquot of the reaction mixture onto a silica (B1680970) gel plate, which serves as the stationary phase. The plate is then developed in a sealed chamber containing an appropriate mobile phase, typically a mixture of non-polar and polar solvents. The choice of the mobile phase is critical for achieving clear separation of the components. For N-Boc protected amino acid derivatives, common solvent systems include mixtures of ethyl acetate (B1210297) and hexane, or chloroform (B151607) and methanol (B129727). The separation is based on the principle of differential partitioning of the compounds between the stationary and mobile phases.

After development, the TLC plate is visualized to observe the separated spots. Visualization can often be achieved under UV light if the compounds are UV-active. Alternatively, chemical staining agents such as potassium permanganate (B83412) or ninhydrin (B49086) can be used to reveal the spots. The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter used to identify the components of the reaction mixture.

The starting material, N-Boc-trans-4-hydroxy-L-proline methyl ester, being more polar due to the presence of the hydroxyl group, will have a lower Rf value compared to the less polar product, this compound. By comparing the spots of the reaction mixture with those of the starting material and a reference standard of the product, a chemist can qualitatively determine the extent of the reaction. A complete reaction is indicated by the disappearance of the starting material's spot and the appearance of the product's spot.

The following interactive data table illustrates a representative TLC analysis for monitoring the synthesis of this compound. The specific Rf values are dependent on the exact TLC conditions, such as the specific batch of silica gel, the precise composition of the mobile phase, and the chamber's saturation level.

| Compound | Role | Hypothetical Rf Value | Visualization Method |

| N-Boc-trans-4-hydroxy-L-proline methyl ester | Starting Material | 0.3 | UV Light, KMnO₄ Stain |

| This compound | Product | 0.5 | UV Light, KMnO₄ Stain |

Table 1. Representative TLC Data for Reaction Monitoring.

Detailed research findings from studies involving the synthesis of similar proline derivatives confirm the utility of TLC in tracking reaction progress. For instance, in the synthesis of N-BOC-cis-4-hydroxyproline methyl ester, TLC was employed to ensure the complete consumption of the starting materials before proceeding with the subsequent steps. While the specific mobile phase composition for the synthesis of the trans-cyano derivative is not extensively detailed in publicly available literature, the general principles of chromatography suggest that a solvent system of intermediate polarity, such as a 30:70 to 50:50 mixture of ethyl acetate in hexane, would likely provide adequate separation for effective monitoring. The optimization of this mobile phase is a routine part of the experimental process to achieve a clear distinction between the reactant and product spots.

Mechanistic and Theoretical Investigations of Reactions Involving N Boc Trans 4 Cyano L Proline Methyl Ester

Computational Chemistry and Density Functional Theory (DFT) Studies

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for exploring the intricacies of molecular structures and reaction pathways. For N-Boc-trans-4-cyano-L-proline methyl ester, DFT studies would be instrumental in elucidating its electronic properties, conformational preferences, and the energetic landscapes of its reactions.

Elucidation of Reaction Mechanisms and Transition States

Transition state theory and computational modeling allow for the precise location of transition state structures, which are first-order saddle points on the potential energy surface. The geometry and energy of these transition states are paramount in determining the rate and stereochemical outcome of a reaction. For reactions at the cyano group, such as reduction or nucleophilic addition, DFT could model the approach of the reagent and the subsequent electronic rearrangements, providing a detailed, step-by-step understanding of the reaction mechanism.

Prediction of Stereochemical Outcomes

The stereochemistry of the pyrrolidine (B122466) ring in this compound plays a directing role in many of its reactions. Computational models can predict the stereochemical outcome of reactions by comparing the energies of the diastereomeric transition states. The facial selectivity of an incoming reagent is often dictated by the steric hindrance imposed by the substituents on the proline ring and the inherent conformational preferences of the ring itself.

For example, in the alkylation of the enolate derived from this ester, DFT calculations could predict whether the electrophile would approach from the same face as the C4 cyano group or the opposite face by calculating the activation energies for both pathways. The preferred pathway would be the one with the lower energy transition state, thus allowing for the prediction of the major diastereomer formed.

Conformational Space Exploration and Energy Minimization

The conformational landscape of proline derivatives is a key determinant of their reactivity and biological activity. The pyrrolidine ring of proline is not planar and exists in two primary puckered conformations: Cγ-exo and Cγ-endo. The substituent at the C4 position significantly influences the equilibrium between these two puckers. For this compound, the electron-withdrawing cyano group in the trans configuration (4R stereochemistry, assuming the standard L-proline numbering) is expected to have a strong preference for a pseudo-axial orientation. This preference is driven by stereoelectronic effects, specifically hyperconjugative interactions between the C-H bonds of the ring and the antibonding orbital of the C-CN bond.

| Conformer | Pyrrolidine Ring Pucker | Relative Energy (kcal/mol) | Population (%) |

| A | Cγ-exo | 0.00 | 95 |

| B | Cγ-endo | 2.50 | 5 |

This is an illustrative table based on known stereoelectronic effects of 4-substituted prolines. Actual values would require specific DFT calculations.

Kinetic Studies of Key Transformations

Kinetic studies provide experimental data on reaction rates, which are essential for understanding reaction mechanisms. While specific kinetic data for reactions of this compound are scarce in the literature, the principles of reaction kinetics can be applied to its transformations. For example, in a nucleophilic substitution reaction at the C4 position (if a suitable leaving group were present), the rate of reaction would depend on the concentration of both the proline derivative and the nucleophile.

Kinetic isotope effect studies could also be employed to probe the rate-determining step of a reaction. For instance, by replacing a hydrogen atom at a specific position with deuterium, any observed change in the reaction rate can provide evidence for the involvement of that C-H bond in the rate-determining transition state. Such studies, in conjunction with computational modeling, offer a powerful approach to elucidating reaction mechanisms.

Investigation of Stereoelectronic Effects

Stereoelectronic effects are interactions between electron orbitals that depend on the spatial arrangement of atoms within a molecule. In this compound, the primary stereoelectronic effect is the influence of the C4 cyano group on the conformation of the pyrrolidine ring. The strong electron-withdrawing nature of the nitrile favors a gauche relationship between the Cγ-Cδ bond and the Cα-N bond, which is achieved in the Cγ-exo ring pucker for the trans isomer. nih.gov This conformational preference stabilizes the trans-amide bond of the Boc-protecting group. nih.gov

Future Research Directions and Emerging Trends

Innovations in Asymmetric Synthesis of N-Boc-trans-4-Cyano-L-Proline Methyl Ester Analogs

Future synthetic innovations will likely focus on developing more efficient and highly diastereoselective methods for the synthesis of analogs of this compound. Building upon existing strategies for creating substituted prolines, research is moving towards catalytic enantioselective preparations that minimize waste and improve atom economy. One promising avenue is the diastereoselective conjugate addition of cyanide sources to suitable α,β-unsaturated lactam precursors derived from (S)-pyroglutamic acid. mdpi.com This approach offers a direct route to introducing the cyano group at the 4-position with stereocontrol.

Further research is anticipated in the regioselective functionalization of proline derivatives, which could be adapted for the synthesis of novel 4-cyano analogs. mdpi.com The development of novel catalytic systems that can achieve high diastereoselectivity in the synthesis of highly functionalized proline derivatives will also be crucial. nih.gov For instance, cascade reactions involving cycloadditions and rearrangements have shown promise in creating complex proline frameworks with excellent stereocontrol. nih.gov These advanced synthetic methods will enable the creation of a diverse library of 4-cyano-L-proline analogs with various substituents on the pyrrolidine (B122466) ring, opening up new possibilities for exploring their chemical and biological properties. The overarching goal is to establish robust and scalable synthetic routes that provide access to a wide range of structurally diverse analogs for further investigation.

Expanded Applications in Material Science and Supramolecular Chemistry

The distinctive molecular structure of this compound makes it an intriguing building block, or "tecton," for the construction of novel materials and supramolecular assemblies. nih.gov The proline ring provides a rigid and conformationally constrained scaffold, while the cyano group offers a versatile functional handle for further modifications and intermolecular interactions. manchester.ac.uk

Future research is expected to explore the self-assembly properties of this compound and its derivatives. nih.govchemrxiv.org The interplay of hydrogen bonding from the Boc-protected amine and potential dipole-dipole interactions involving the cyano group could lead to the formation of well-defined nanostructures, such as tapes and globular aggregates. chemrxiv.org The unique conformational preferences of the proline ring are known to influence the secondary structures of peptides, and this principle can be extended to the design of new foldamers and biomimetic materials.

In the realm of material science, the incorporation of this compound into polymers could impart unique properties. Proline-catalyzed reactions are already utilized in the synthesis of specialized polymers, and the introduction of the cyano functionality could enhance properties such as thermal stability, dielectric constant, or the ability to coordinate with metal ions. The development of proline-functionalized nanoparticles also represents a promising area of exploration. nih.gov Furthermore, the principles of supramolecular synthon engineering can be applied to design complex architectures with potential applications in areas such as chiral recognition, catalysis, and drug delivery. nih.gov

High-Throughput Synthesis and Screening of Derivatives for Novel Biological Activities

The this compound scaffold is a prime candidate for the generation of compound libraries for high-throughput screening (HTS) to identify new biologically active molecules. The versatility of the cyano group allows for its conversion into a variety of other functional groups, such as amines, carboxylic acids, and heterocycles, enabling the rapid synthesis of a diverse range of derivatives.

Future efforts will likely involve the development of efficient solid-phase and solution-phase combinatorial synthesis strategies to generate these libraries. nih.goviwu.edu These libraries can then be screened against a wide array of biological targets, including enzymes and receptors implicated in various diseases. For example, proline-rich motifs are known to be involved in protein-protein interactions, and libraries of proline analogs are valuable tools for studying these interactions and identifying potential inhibitors. nih.gov

Recent screening campaigns have successfully identified proline analogs as inhibitors of enzymes like pyrroline-5-carboxylate reductase 1 (PYCR1), which is a target in cancer therapy. nih.govresearchgate.net Similarly, screening of small molecule libraries has yielded potent inhibitors of proline-rich tyrosine kinase 2 (Pyk2). nih.gov Given these precedents, high-throughput screening of libraries derived from this compound could lead to the discovery of novel inhibitors for kinases, proteases, and other important drug targets. chemdiv.com The data generated from these screens will be invaluable for establishing structure-activity relationships and guiding the design of more potent and selective therapeutic agents.

Integration with Flow Chemistry and Sustainable Synthesis Approaches

The principles of green chemistry and sustainable synthesis are increasingly being applied to the production of fine chemicals and pharmaceuticals. Future research on this compound and its derivatives will undoubtedly focus on the development of more environmentally friendly and efficient manufacturing processes.

Flow chemistry offers a promising platform for the synthesis of this and related compounds. The use of modular flow reactors can enable the multi-step preparation of proline derivatives with high yield and purity, often eliminating the need for traditional purification methods like chromatography. vapourtec.comresearchgate.net This technology allows for precise control over reaction parameters, improved safety, and easier scalability. The successful application of flow chemistry to the synthesis of N-Boc-3,4-dehydro-L-proline methyl ester suggests that similar protocols could be developed for the 4-cyano analog. vapourtec.comresearchgate.net

In addition to flow chemistry, there is a growing interest in employing greener solvents, such as ionic liquids, and developing catalytic methods that minimize waste. njit.eduresearchgate.net For instance, enzymatic resolutions in ionic liquids have been shown to be effective for obtaining optically pure amino acids. njit.edu The development of recyclable organocatalysts based on supported proline derivatives is another active area of research that aligns with the goals of sustainable chemistry. researchgate.net By integrating these modern synthetic approaches, the production of this compound and its analogs can be made more efficient, cost-effective, and environmentally benign.

Q & A

Q. How can the synthesis of N-Boc-trans-4-cyano-L-proline methyl ester be optimized to achieve high enantiomeric purity?

- Methodological Answer : Enantiomeric purity can be optimized using chiral catalysts (e.g., asymmetric hydrogenation) or enzymatic resolution. Protecting group strategies, such as the Boc group for the amine and methyl ester for the carboxylate, minimize side reactions. Reaction conditions (temperature, solvent polarity) should be tailored to stabilize intermediates. Purity verification via HPLC (≥95% by HLC, as in commercial standards ) and chiral GC-MS (as used in fatty acid methyl ester analysis ) is critical.

Q. What analytical techniques confirm the structural integrity and stereochemistry of this compound?

- Methodological Answer : Use - and -NMR to confirm the trans configuration at C4 and the cyano group’s position. X-ray crystallography provides definitive stereochemical proof. IR spectroscopy validates the Boc and ester functionalities. Compare retention times with known analogs (e.g., trans-4-hydroxy or trans-4-fluoro proline derivatives ) via reverse-phase HPLC.

Q. How does the trans-4-cyano substituent influence the compound’s reactivity in peptide coupling reactions compared to hydroxyl or fluoro analogs?

- Methodological Answer : The cyano group’s electron-withdrawing nature increases electrophilicity at the proline ring, potentially accelerating nucleophilic attacks. Steric effects may differ from bulkier substituents (e.g., cyclohexyl or phenyl groups in related proline esters ). Comparative kinetic studies using model peptides (e.g., Fmoc-protected intermediates) can quantify coupling efficiency.

Advanced Research Questions

Q. What mechanistic insights explain the stereochemical outcomes in the synthesis of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations can model transition states during cyano group introduction (e.g., via nucleophilic substitution or radical intermediates). Isotopic labeling (e.g., -Boc) paired with LC-MS/MS analysis tracks stereochemical retention under varying conditions. Compare with trans-4-hydroxy-proline synthesis pathways, where hydrogen bonding may stabilize intermediates .

Q. How can contradictions in reported yields or purity during scale-up synthesis be resolved?

- Methodological Answer : Systematic Design of Experiments (DoE) identifies critical variables (e.g., solvent purity, catalyst loading). Reproducibility issues may arise from residual moisture (hydrolyzing the methyl ester) or Boc-deprotection side reactions. Use in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring. Cross-validate purity data with orthogonal methods (HPLC, -NMR for fluorinated analogs ).

Q. What are the applications of this compound in synthesizing conformationally constrained peptides or enzyme inhibitors?

- Methodological Answer : The rigid trans-4-cyano proline backbone enforces specific dihedral angles, useful in designing β-turn mimetics or protease inhibitors (e.g., angiotensin-converting enzyme analogs). Functionalize the cyano group via reduction to amine or hydrolysis to carboxylate for further derivatization. Compare bioactivity with trans-4-cyclohexyl-proline derivatives in pharmacopeial compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.